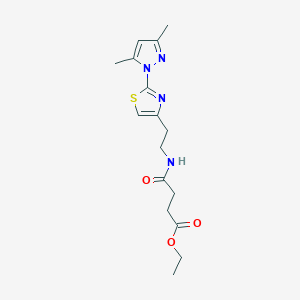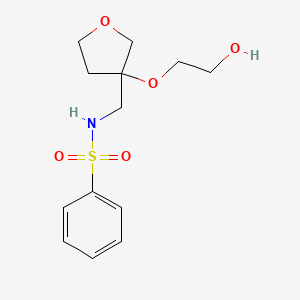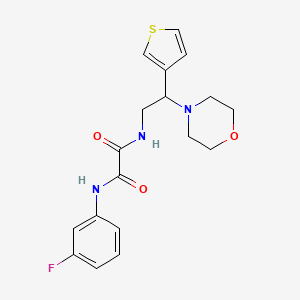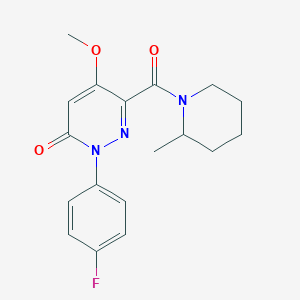![molecular formula C16H20N2O2 B2980365 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide CAS No. 2305306-08-3](/img/structure/B2980365.png)
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC is a derivative of cyclohexylbenzamide and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide is not fully understood. However, studies have shown that 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of pro-inflammatory cytokines. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to have biochemical and physiological effects in different systems. In cancer cells, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to induce cell cycle arrest and apoptosis. In animal models, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to reduce inflammation and improve glucose metabolism. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has also been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has several advantages for lab experiments, including its ease of synthesis and purification, stability, and versatility. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide can be used as a building block in the synthesis of different compounds and materials. However, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has some limitations, including its low solubility in water and some organic solvents, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide. One potential direction is the development of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide-based MOFs with improved properties for gas storage, separation, and catalysis. Another direction is the study of the mechanism of action of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide and its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, the synthesis of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide derivatives with improved solubility and bioavailability could lead to the development of new drugs with therapeutic potential.
Méthodes De Synthèse
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide can be synthesized using different methods, including the reaction of 3-aminocyclohexylbenzamide with acryloyl chloride in the presence of triethylamine. Another method involves the reaction of 3-cyano-4-fluorobenzamide with cyclohexylamine followed by the addition of acryloyl chloride. The yield and purity of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide can be improved by using different solvents and purification methods.
Applications De Recherche Scientifique
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to have anticancer and anti-inflammatory properties. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. Furthermore, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
3-[1-(prop-2-enoylamino)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-14(19)18-16(9-4-3-5-10-16)13-8-6-7-12(11-13)15(17)20/h2,6-8,11H,1,3-5,9-10H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQWZIHPGROXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCC1)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)

![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)


![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)
![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)

